molecular formula C10H11N3O2 B3169227 4-Methoxy-3-(5-methyl-1,3,4-oxadiazol-2-yl)aniline CAS No. 936074-58-7

4-Methoxy-3-(5-methyl-1,3,4-oxadiazol-2-yl)aniline

Cat. No. B3169227
CAS RN: 936074-58-7
M. Wt: 205.21 g/mol
InChI Key: MHZFJWMRNDGLAD-UHFFFAOYSA-N
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Description

“4-Methoxy-3-(5-methyl-1,3,4-oxadiazol-2-yl)aniline” is a compound that contains an oxadiazole ring. Oxadiazole is a five-membered heterocyclic compound that consists of two carbon atoms, one oxygen atom, and two nitrogen atoms . Oxadiazole derivatives are known for their broad range of chemical and biological properties . They have been utilized in various fields such as material science, medicinal chemistry, and high energy molecules .


Synthesis Analysis

The synthesis of oxadiazole derivatives involves several steps. The oxadiazole ring is typically derived from furan by replacing two methylene groups with two nitrogen atoms . There are different synthetic routes for 2, 5-disubstituted 1,3,4-oxadiazole and their derived products .


Molecular Structure Analysis

Oxadiazoles exist in four regioisomeric forms: 1,2,5-oxadiazole, 1,2,4-oxadiazole, 1,3,4-oxadiazole, and 1,2,3-oxadiazole . The presence of two carbon atoms allows two substituents in the oxadiazole ring, which can cause differences in their properties due to variation in the electronic environment .


Chemical Reactions Analysis

Oxadiazole derivatives have shown a wide range of reactivity, allowing them to be utilized in various applications. Depending on the electron-withdrawing and donating substituents in the oxadiazole ring, a wide range of compounds has been designed, synthesized, and subjected to various applications .


Physical And Chemical Properties Analysis

Oxadiazole derivatives have shown favorable oxygen balance and positive heat of formations . They are soluble in water . The properties of oxadiazoles can vary depending on the substituents in the oxadiazole ring .

Mechanism of Action

The mechanism of action of oxadiazole derivatives can vary depending on their structure and the target they interact with. For example, some oxadiazole derivatives have shown antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity .

Future Directions

The future directions for research on “4-Methoxy-3-(5-methyl-1,3,4-oxadiazol-2-yl)aniline” and similar compounds could include further exploration of their synthesis, properties, and potential applications. Given their broad range of chemical and biological properties, oxadiazole derivatives are of considerable interest in fields such as medicinal chemistry and material science .

properties

IUPAC Name

4-methoxy-3-(5-methyl-1,3,4-oxadiazol-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-6-12-13-10(15-6)8-5-7(11)3-4-9(8)14-2/h3-5H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHZFJWMRNDGLAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=C(C=CC(=C2)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-3-(5-methyl-1,3,4-oxadiazol-2-yl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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